molecular formula C14H26N2O2 B4395834 N,N'-diisopropyl-1,4-cyclohexanedicarboxamide

N,N'-diisopropyl-1,4-cyclohexanedicarboxamide

Cat. No. B4395834
M. Wt: 254.37 g/mol
InChI Key: DSHNDUCKIIQKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-diisopropyl-1,4-cyclohexanedicarboxamide (DIPCD) is a cyclic diamide that has gained attention for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.38 g/mol. DIPCD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can then interact with other molecules or ions, leading to changes in their properties or behavior. The ability of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide to form stable complexes with metal ions makes it a valuable tool in scientific research.
Biochemical and Physiological Effects:
N,N'-diisopropyl-1,4-cyclohexanedicarboxamide has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on living organisms. Further studies are needed to fully understand the potential effects of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-diisopropyl-1,4-cyclohexanedicarboxamide in lab experiments is its ability to form stable complexes with metal ions. This makes it a valuable tool in a variety of scientific fields, including catalysis, electrochemistry, and material science. However, N,N'-diisopropyl-1,4-cyclohexanedicarboxamide can be difficult to synthesize and purify, and its use in biological systems has not been extensively studied.

Future Directions

There are several potential future directions for research involving N,N'-diisopropyl-1,4-cyclohexanedicarboxamide. One area of interest is the development of new methods for synthesizing and purifying N,N'-diisopropyl-1,4-cyclohexanedicarboxamide, which could improve its yield and purity. Another area of research is the use of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide in the synthesis of new metal-organic frameworks and coordination polymers. Additionally, further studies are needed to fully understand the potential biochemical and physiological effects of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide on living organisms.

Scientific Research Applications

N,N'-diisopropyl-1,4-cyclohexanedicarboxamide has been used in scientific research for its ability to form complexes with metal ions such as copper, zinc, and nickel. These complexes have been studied for their potential use in catalysis, electrochemistry, and material science. N,N'-diisopropyl-1,4-cyclohexanedicarboxamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

properties

IUPAC Name

1-N,4-N-di(propan-2-yl)cyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-9(2)15-13(17)11-5-7-12(8-6-11)14(18)16-10(3)4/h9-12H,5-8H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHNDUCKIIQKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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